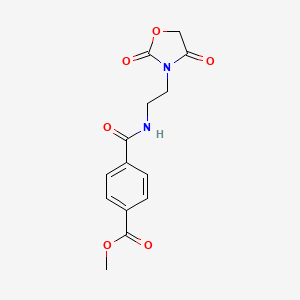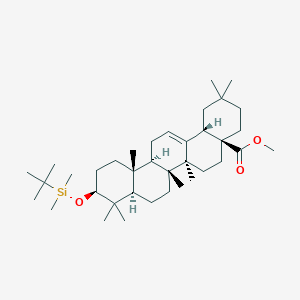
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of oxazolidinones and has been found to exhibit a range of interesting biochemical and physiological effects.
Scientific Research Applications
Crystal Engineering and Material Science
Methyl 2-(carbazol-9-yl)benzoate, a related compound, has been studied for its unique crystallization behavior, demonstrating a phase transition under high pressure from a structure with eight molecules in the asymmetric unit to a more efficient packing arrangement. This research highlights the role of such compounds in understanding crystal engineering principles and designing materials with desired physical properties (Johnstone et al., 2010).
Medicine and Radiotracer Development
In the development of new PET radiotracers for imaging Alzheimer's disease, derivatives of methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate were synthesized. These compounds are pivotal in creating diagnostic tools for neurodegenerative diseases, showcasing the application of such chemicals in advancing medical imaging technologies (Gao, Wang, & Zheng, 2018).
Antineoplastic and Antifilarial Agents
The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, have shown significant in vivo antifilarial activity. This indicates the potential of similar compounds in developing new antineoplastic and antifilarial agents, contributing to the treatment of cancer and parasitic infections (Ram et al., 1992).
Supramolecular Chemistry
Research into substituted 4-pyrazolylbenzoates, compounds with structural similarities, has contributed to understanding hydrogen-bonded supramolecular structures. These studies provide insights into designing materials with specific dimensional properties for various applications, from drug delivery systems to molecular electronics (Portilla et al., 2007).
Aromatic Acid Degradation and Environmental Biotechnology
Benzoates and related compounds play a significant role in the degradation pathways of aromatic acids, crucial for environmental biotechnology. Research on Pseudomonas putida has shown that these compounds regulate the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, demonstrating their importance in microbial metabolism and potential for bioremediation strategies (Cowles, Nichols, & Harwood, 2000).
Properties
IUPAC Name |
methyl 4-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-21-13(19)10-4-2-9(3-5-10)12(18)15-6-7-16-11(17)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCKPLBZEASLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethoxyphenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2551225.png)
![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)



![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2551241.png)
